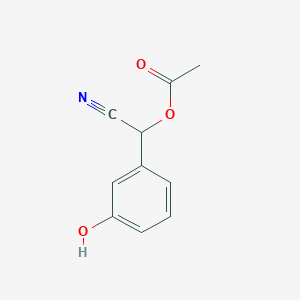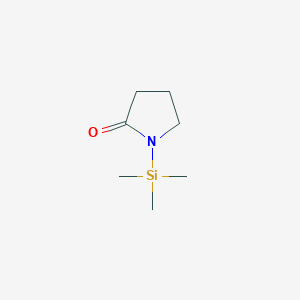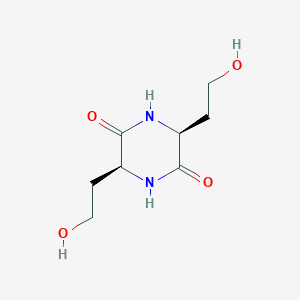
(3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, including "(3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione," involves various chemical reactions that allow for the introduction of different substituents on the piperazine nucleus. These modifications significantly impact the medicinal potential of the resultant molecules. For instance, the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones, leads to the formation of 1,2-oxazines and related compounds, which are crucial in the synthesis of piperazine derivatives (Sainsbury, 1991).
Molecular Structure Analysis
Piperazine derivatives are characterized by their six-membered nitrogen-containing heterocyclic ring. The molecular structure significantly influences their binding affinity and interaction with biological targets. Structural modifications, such as the addition of 2-hydroxyethyl groups in "(3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione," can alter the compound's solubility, stability, and overall biological activity.
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, including N-dealkylation, oxidation, and reduction, which are crucial for their metabolic processing in biological systems. These reactions not only affect the pharmacokinetics of the compounds but also their pharmacodynamics, potentially leading to different therapeutic outcomes (Caccia, 2007).
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives for Therapeutic Use
Piperazine compounds, including (3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione, have been identified as crucial scaffolds in the rational design of drugs due to their versatile medicinal potential. These compounds are found in drugs with diverse therapeutic applications such as antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory agents, among others. Modifications in the substitution pattern on the piperazine nucleus significantly influence the medicinal properties of the resultant molecules, highlighting the importance of piperazine-based molecular fragments in drug discovery for various diseases (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine derivatives have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules have been extensively reviewed, aiding medicinal chemists in developing effective anti-mycobacterial agents (Girase et al., 2020).
DNA Binding and Imaging Applications
Piperazine derivatives, notably Hoechst 33258 and its analogues, have been widely used for DNA staining due to their strong binding to the minor groove of double-stranded B-DNA. These compounds find applications in chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and molecular studies of DNA sequence recognition and binding (Issar & Kakkar, 2013).
Metabolic Pathways and Clinical Applications
The metabolism and clinical application of arylpiperazine derivatives, including their transformation into 1-aryl-piperazines through N-dealkylation, have been investigated. These metabolites exhibit various neurological effects and have been used in the treatment of depression, psychosis, and anxiety. The extensive distribution in tissues, including the brain, underscores the significance of understanding the metabolic pathways of arylpiperazine derivatives for their therapeutic application (Caccia, 2007).
Antineoplastic Agents
A novel series of piperazine derivatives have been investigated for their potent antineoplastic properties. These compounds exhibit tumor-selective toxicity and can modulate multi-drug resistance, making them promising candidates for cancer therapy. Their modes of action include apoptosis induction, generation of reactive oxygen species, activation of caspases, and affecting mitochondrial functions, indicating their potential as antineoplastic drug candidates (Hossain et al., 2020).
Eigenschaften
IUPAC Name |
(3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c11-3-1-5-7(13)10-6(2-4-12)8(14)9-5/h5-6,11-12H,1-4H2,(H,9,14)(H,10,13)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCISBBFTTVKSNK-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C1C(=O)NC(C(=O)N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H]1C(=O)N[C@H](C(=O)N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353125 | |
| Record name | (3s,6s)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione | |
CAS RN |
1333325-24-8 | |
| Record name | (3s,6s)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



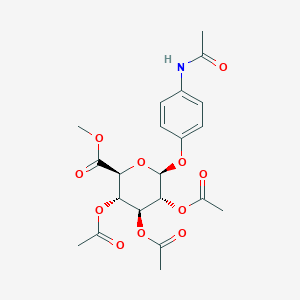
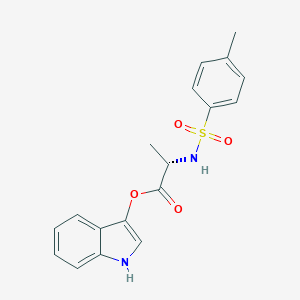
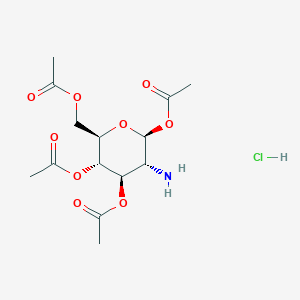
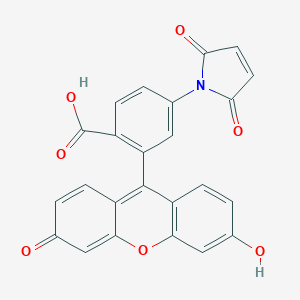

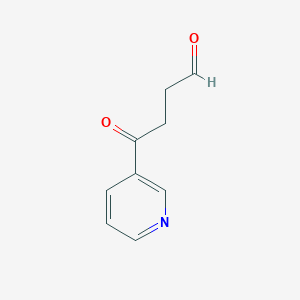
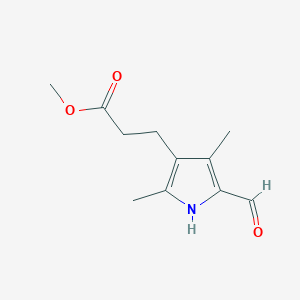
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)
